molecular formula C14H9N5O B2678294 3-cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide CAS No. 2034621-04-8

3-cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide

Cat. No.: B2678294
CAS No.: 2034621-04-8
M. Wt: 263.26
InChI Key: OKUIJUINIUUUFS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide typically involves the cycloaddition of N-aminopyridinium ylides and ynals to build the pyrazolo[1,5-a]pyrimidine core while introducing a cyano group . This reaction is carried out under mild conditions and is known for its efficiency and high yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups present in the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the benzamide moiety, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of oxidized pyrazolo[1,5-a]pyrimidine derivatives, while substitution reactions can yield a variety of substituted benzamide derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is unique due to its specific structural features, such as the presence of a cyano group and a benzamide moiety. These features contribute to its distinct biological activity and make it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

3-cyano-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N5O/c15-7-10-2-1-3-11(6-10)14(20)18-12-8-16-13-4-5-17-19(13)9-12/h1-6,8-9H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUIJUINIUUUFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC2=CN3C(=CC=N3)N=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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